molecular formula C49H82O18 B12428261 11alpha-Methoxysaikosaponin f

11alpha-Methoxysaikosaponin f

Cat. No.: B12428261
M. Wt: 959.2 g/mol
InChI Key: QUBQEHLOFWDOPC-OZRHACRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction and purification techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 11alpha-Methoxysaikosaponin F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 11alpha-Methoxysaikosaponin F involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

11alpha-Methoxysaikosaponin F is unique among saikosaponins due to its specific methoxy group at the 11alpha position. Similar compounds include:

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin G

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C49H82O18

Molecular Weight

959.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3/t22-,24-,25+,26+,27+,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,46-,47+,48+,49+/m0/s1

InChI Key

QUBQEHLOFWDOPC-OZRHACRWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)OC)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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